![molecular formula C29H24N4O4S B303546 Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B303546.png)
Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate is a chemical compound that has been widely used in scientific research applications. This compound is known for its ability to inhibit the activity of certain enzymes, which makes it a useful tool for studying various biological processes. In
Aplicaciones Científicas De Investigación
Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate has been used in a variety of scientific research applications. One of the primary uses of this compound is as an inhibitor of certain enzymes, such as proteases and kinases. By inhibiting these enzymes, researchers can study the biological processes that they are involved in and develop new treatments for diseases.
Mecanismo De Acción
The mechanism of action of Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate involves the binding of the compound to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, which leads to a decrease in the activity of the enzyme. The exact mechanism of action may vary depending on the specific enzyme that is being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate depend on the specific enzyme that is being inhibited. In general, the compound can lead to a decrease in the activity of the enzyme, which can have downstream effects on various biological processes. For example, inhibition of proteases can lead to a decrease in the breakdown of proteins, while inhibition of kinases can affect cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the specific biological processes that are affected by the enzyme. However, one limitation of using this compound is that it may not be effective against all enzymes, and it may have off-target effects on other biological processes.
Direcciones Futuras
There are several future directions for research involving Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate. One direction is to develop more potent inhibitors of specific enzymes, which could lead to the development of new treatments for diseases. Another direction is to study the off-target effects of this compound on other biological processes, which could lead to a better understanding of its mechanism of action. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its effectiveness.
Métodos De Síntesis
The synthesis method of Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate involves a series of chemical reactions. The starting materials include 4-methylbenzaldehyde, 2,5-dioxopyrrolidin-1-yl benzoate, and 5,6-bis(4-methylphenyl)-1,2,4-triazine-3-thiol. These materials are reacted together in the presence of a catalyst, such as triethylamine, to produce the desired compound.
Propiedades
Nombre del producto |
Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate |
|---|---|
Fórmula molecular |
C29H24N4O4S |
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C29H24N4O4S/c1-17-4-8-19(9-5-17)25-26(20-10-6-18(2)7-11-20)31-32-29(30-25)38-23-16-24(34)33(27(23)35)22-14-12-21(13-15-22)28(36)37-3/h4-15,23H,16H2,1-3H3 |
Clave InChI |
YHSCZHOVPPWDHA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC)C5=CC=C(C=C5)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC)C5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



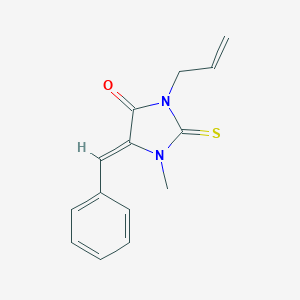
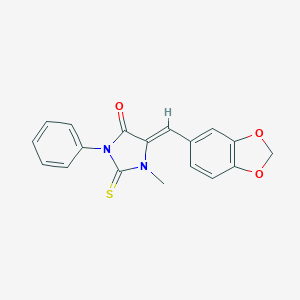

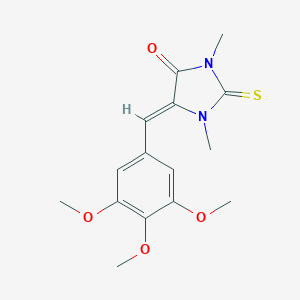


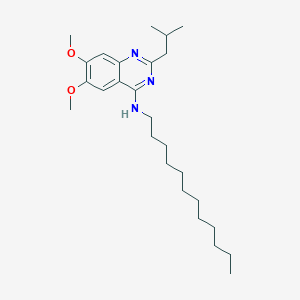
![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)
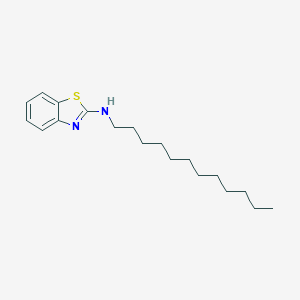
![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B303485.png)